N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a benzothiazole-derived compound featuring a brominated dihydrobenzothiazole core and a pyrrolidine sulfonyl-substituted benzamide moiety. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . Structural characterization of such compounds often relies on crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S2/c1-22-16-9-6-14(20)12-17(16)27-19(22)21-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJLMCCGWPWYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the benzothiazole core, bromination, and subsequent sulfonylation and amidation reactions. Common reagents used in these steps include bromine, sulfonyl chlorides, and amines. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Research Findings
While direct biological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:
- Sulfonamide Groups : Pyrrolidine sulfonyl (target) and methyl(phenyl)sulfamoyl () substituents are associated with carbonic anhydrase and protease inhibition .
- Halogen Effects : The 6-bromo substituent may engage in halogen bonding with biomolecular targets, a feature absent in methoxy or ethyl analogs .
Biological Activity
The compound N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzothiazole moiety : Known for its diverse biological activities.
- Pyrrolidine sulfonamide : Often associated with anti-inflammatory properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C15H17BrN2O2S |
| Molecular Weight | 373.28 g/mol |
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study evaluated various sulfonamide derivatives, demonstrating that compounds with a benzothiazole core showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Sulfonamide derivatives are well-known for their anti-inflammatory properties. The compound has been linked to the inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in the inflammatory process. In a comparative study, derivatives similar to the target compound exhibited IC50 values ranging from 0.2 to 1.5 µM against COX-II, indicating strong potential for therapeutic applications in inflammatory diseases .
Anticancer Activity
The benzothiazole scaffold has been associated with anticancer properties. Recent studies have shown that compounds containing this moiety can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Notably, derivatives have shown effectiveness against several cancer cell lines, including breast and colon cancer .
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of COX enzymes.
- Cellular Uptake : The presence of the sulfonamide group enhances solubility and cellular uptake.
- Interaction with Biological Targets : The benzothiazole moiety allows interaction with various receptors involved in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted by Chahal et al. (2023) assessed the antimicrobial efficacy of various benzothiazole derivatives, including those similar to our compound. Results indicated that the tested compounds displayed a significant reduction in bacterial growth rates compared to control groups .
Study 2: Inhibition of COX-II
In another investigation focusing on anti-inflammatory properties, several derivatives were synthesized and tested for COX-II inhibition. Among these, one derivative exhibited an IC50 value of 0.011 µM, demonstrating superior potency compared to traditional NSAIDs like Celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
